4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation; alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of cancer cell proliferation . The compound may also interact with other molecular targets, including topoisomerases and histone deacetylases, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Compounds with a similar core structure but different substituents.
Thieno[3,4-b]pyridine-7-carboxamides: Structurally related compounds with different biological activities.
Uniqueness
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12ClN3S |
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Molecular Weight |
253.75 g/mol |
IUPAC Name |
4-chloro-8-methyl-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3S/c1-5-2-3-7-6(4-5)8-9(16-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChI Key |
YZAHPWYJWFSDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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